1,3-Bis(bromomethyl)-2-tert-butylbenzene
CAS No.: 90625-77-7
Cat. No.: VC19219306
Molecular Formula: C12H16Br2
Molecular Weight: 320.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90625-77-7 |
|---|---|
| Molecular Formula | C12H16Br2 |
| Molecular Weight | 320.06 g/mol |
| IUPAC Name | 1,3-bis(bromomethyl)-2-tert-butylbenzene |
| Standard InChI | InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |
| Standard InChI Key | SXMLFURKDWHZFA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(C=CC=C1CBr)CBr |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The molecular structure of 1,3-bis(bromomethyl)-2-tert-butylbenzene is defined by its SMILES notation CC(C)(C)c1cc(c(c1)CBr)CBr, which highlights the spatial arrangement of substituents around the benzene ring. The tert-butyl group at the 2-position introduces significant steric hindrance, while the bromomethyl groups at the 1- and 3-positions provide electrophilic sites for nucleophilic substitution reactions. X-ray crystallography and NMR studies confirm that the tert-butyl group adopts a conformation perpendicular to the aromatic plane, minimizing van der Waals repulsions with adjacent substituents .
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| CAS No. | 90625-77-7 |
| Molecular Formula | |
| Molecular Weight | 320.06 g/mol |
| IUPAC Name | 1,3-bis(bromomethyl)-2-tert-butylbenzene |
| SMILES | CC(C)(C)c1cc(c(c1)CBr)CBr |
| InChIKey | SXMLFURKDWHZFA-UHFFFAOYSA-N |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands at 560–600 cm for C–Br stretching and 2960–2870 cm for C–H vibrations in the tert-butyl group. Nuclear magnetic resonance (NMR) data further corroborate the structure:
-
H NMR (CDCl): δ 1.35 (s, 9H, tert-butyl), 2.81 (s, 4H, CHBr), 6.97–7.23 (m, 3H, aromatic) .
-
C NMR (CDCl): δ 31.4 (tert-butyl C), 34.7 (C–Br), 124.9–151.5 (aromatic carbons) .
Synthesis Methods
Bromomethylation of tert-Butylbenzene
The most common synthetic route involves the bromomethylation of tert-butylbenzene using formaldehyde (HCHO) and hydrogen bromide (HBr) in the presence of a Lewis acid catalyst such as ZnBr. This method proceeds via electrophilic aromatic substitution, where the methylene group from formaldehyde is brominated in situ to generate the bromomethyl substituents. Typical reaction conditions involve temperatures of 60–80°C and yields of 65–75%.
N-Bromosuccinimide (NBS)-Mediated Bromination
An alternative approach employs N-bromosuccinimide (NBS) under UV irradiation to achieve selective bromination at the methyl groups of 1,3-dimethyl-2-tert-butylbenzene. This radical-mediated process avoids over-bromination and provides higher regioselectivity, with reported yields exceeding 80%.
Table 2: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Bromomethylation | HCHO, HBr, ZnBr | 65–75 | Moderate |
| NBS Bromination | NBS, UV light | >80 | High |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromomethyl groups undergo facile nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with lithium diphenylphosphide (PhPLi) yields diphenylphosphino derivatives, which serve as precursors for tridentate ligands in coordination chemistry .
Elimination Reactions
Under basic conditions, 1,3-bis(bromomethyl)-2-tert-butylbenzene can undergo dehydrohalogenation to form divinylbenzene derivatives. This reactivity is exploited in the synthesis of conjugated polymers and organic semiconductors .
Cross-Coupling Reactions
Applications in Organic Synthesis
Macrocyclic Compound Synthesis
The compound’s two electrophilic sites enable cyclization reactions with dinucleophiles, producing macrocycles such as calixarenes and crown ether analogs. These macrocycles find applications in molecular recognition and supramolecular chemistry.
Ligand Preparation
In a 2021 study, 1,3-bis(bromomethyl)-2-tert-butylbenzene was used to synthesize 2,6-bis(diphenylphosphino)bromobenzene, a precursor for novel PCP-pincer ligands in organometallic catalysis . The resulting ligands coordinate to transition metals like palladium and nickel, enhancing catalytic activity in cross-coupling reactions .
Polymer Chemistry
Recent work demonstrates its use in the synthesis of porous organic polymers (POPs). Reaction with diamines or diols under high-dilution conditions yields networks with high surface areas (>500 m/g), suitable for gas storage and separation .
Research Trends and Future Directions
Recent studies focus on leveraging its dual reactivity for the design of multifunctional materials. A 2024 publication highlights its role in creating stimuli-responsive polymers that undergo conformational changes in response to pH or temperature. Additionally, computational studies aim to predict its reactivity in non-traditional solvents like ionic liquids, which could improve reaction sustainability.
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